Superior Genotoxic Safety Profile: Non-Mutagenic vs. Mutagenic Dichlorvos
In a direct comparative study using the Salmonella typhimurium TA100 strain for point mutations and Proteus mirabilis strains for DNA repair, demethyl dichlorvos (2,2-dichlorovinyl methyl phosphate) showed no mutagenicity or DNA damage. This is in stark contrast to its parent compound, dichlorvos, which induced both base pair substitutions and DNA damage under identical conditions [1]. This differential genotoxicity supports the hypothesis that the alkylating potential of dichlorvos, which is absent in its demethylated derivative, is essential for its mutagenic activity [2].
| Evidence Dimension | Mutagenicity and DNA Damage |
|---|---|
| Target Compound Data | No mutagenicity or DNA damage detected |
| Comparator Or Baseline | Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) - Induced base pair substitutions and DNA damage |
| Quantified Difference | Qualitative difference: Absence vs. Presence of genotoxic activity |
| Conditions | Bacterial test systems: S. typhimurium TA100 (mutagenicity) and P. mirabilis PG713/273 (DNA repair) |
Why This Matters
For researchers studying organophosphate toxicity, selecting this non-mutagenic derivative over dichlorvos is critical for avoiding confounding genotoxic effects in cellular and molecular assays.
- [1] Mohn, G., et al. Activity of organophosphorus insecticides in bacterial tests for mutagenicity and DNA repair — Direct alkylation vs. metabolic activation and breakdown. I. Butonate, vinylbutonate, trichlorfon, dichlorvos, demethyl dichlorvos and demethyl vinylbutonate. Chem.-Biol. Interact. 1982, 41, 39-47. View Source
- [2] Mohn, G., et al. Activity of organophosphorus insecticides in bacterial tests for mutagenicity and DNA repair--direct alkylation vs. metabolic activation and breakdown. I. Butonate, vinylbutonate, trichlorfon, dichlorvos, demethyl dichlorvos and demethyl vinylbutonate. PubMed. PMID: 7048931. View Source
